2-Amino-7-bromofluorene
Overview
Description
2-Amino-7-bromofluorene (2ABF) is a compound studied for its spectral characteristics and interactions with β-cyclodextrin, affecting its fluorescence intensity and providing insights into its photophysical and photoprototropic characteristics (Enoch & Swaminathan, 2004). This compound is of interest due to its potential in forming inclusion complexes and for its reactive properties, which are essential for various chemical syntheses and applications.
Synthesis Analysis
The synthesis of related fluorene derivatives involves reactions with fluorene and bromine in chloroform or through bromination with water as a solvent, highlighting methodologies to introduce bromo and amino groups into the fluorene structure. These methods demonstrate the compound's accessibility for further chemical modifications and studies (Li-bing, 2010; Zhao, 2006).
Molecular Structure Analysis
Spectral analysis, including FT-IR, FT-Raman, and NBO analysis, reveals detailed information on 2ABF's molecular structure. These studies offer insights into the compound's vibrational modes, molecular geometry, and electron distribution, facilitating a deeper understanding of its chemical behavior (Pradeepa & Sundaraganesan, 2014).
Chemical Reactions and Properties
2ABF's reactivity has been explored through its interactions with different reagents and conditions, leading to the construction of compounds with diverse functional groups. These reactions underscore 2ABF's utility in synthesizing novel compounds and exploring its chemical versatility (Sheng et al., 2021).
Physical Properties Analysis
The inclusion complexation of 2ABF with β-cyclodextrin and its effects on spectral characteristics highlight the compound's physical properties, such as solubility and fluorescence. These attributes are crucial for its potential applications in materials science and photophysical studies (Enoch & Swaminathan, 2004).
Chemical Properties Analysis
Studies on 2ABF have also delved into its chemical properties, such as its behavior in the presence of electron-donating and electron-withdrawing groups, demonstrating how these groups influence the compound's electronic structure and reactivity. This analysis is vital for understanding 2ABF's role in complex chemical reactions and its potential in synthetic chemistry (Grisorio et al., 2006).
Scientific Research Applications
2-Amino-7-bromofluorene is an important raw material and intermediate used in various fields . Here are some of its applications:
- Organic Synthesis : It serves as a key raw material in the synthesis of various organic compounds .
- Pharmaceuticals : It is used in the production of certain pharmaceuticals, although the specific drugs are not mentioned in the sources .
- Agrochemicals : This compound is used in the synthesis of agrochemicals, which include pesticides, herbicides, and fertilizers .
- Dyestuffs : It is used in the production of dyestuffs, which are substances that impart color to a material .
Safety And Hazards
2-Amino-7-bromofluorene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .
properties
IUPAC Name |
7-bromo-9H-fluoren-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWYTISHBMNMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216601 | |
Record name | Fluoren-2-amine, 7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 148-149 deg C; [Aldrich MSDS] | |
Record name | 2-Bromo-7-aminofluorene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10615 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000277 [mmHg] | |
Record name | 2-Bromo-7-aminofluorene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10615 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Amino-7-bromofluorene | |
CAS RN |
6638-60-4 | |
Record name | 2-Amino-7-bromofluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6638-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoren-2-amine, 7-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6638-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoren-2-amine, 7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-bromofluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BROMO-7-AMINOFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A38TF5YTF4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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